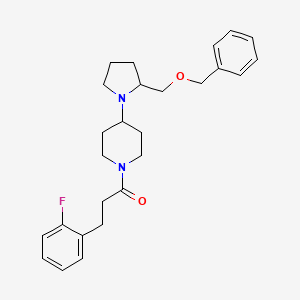

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FN2O2/c27-25-11-5-4-9-22(25)12-13-26(30)28-17-14-23(15-18-28)29-16-6-10-24(29)20-31-19-21-7-2-1-3-8-21/h1-5,7-9,11,23-24H,6,10,12-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOURJJLWZLECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3F)COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a complex organic molecule notable for its potential pharmacological applications, particularly in treating neurological disorders and pain management. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, characterized by a unique structure that includes:

- Piperidine ring

- Pyrrolidine moiety

- Benzyloxy group

- Fluorophenyl substituent

The molecular formula is with a molecular weight of approximately 424.5 g/mol. The presence of these functional groups enhances its biological activity and receptor binding affinity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest it may act as an antagonist at specific G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes. Notably, it has shown promise as an antagonist for the calcitonin gene-related peptide (CGRP) receptor, indicating potential applications in migraine treatment due to its favorable bioavailability and efficacy in animal models .

Pain Management

Research indicates that compounds similar to this compound may exhibit analgesic properties. For instance, studies have highlighted its effectiveness in reducing pain responses in animal models through central and peripheral mechanisms .

Neurological Disorders

Given its structural characteristics, this compound may also have implications for treating various neurological conditions. Its interaction with neurotransmitter systems could potentially lead to antidepressant effects or modulation of anxiety-related behaviors .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Fluorophenyl-pyrrolidine | Neuroactive properties; potential antidepressant | |

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine | Muscarinic receptor antagonist | |

| Benzoylpiperazine | GlyT1 inhibitor with antidepressant properties |

These findings suggest that the biological activities observed in related compounds may extend to this compound.

Scientific Research Applications

Neurological Applications

Research indicates that this compound may have applications in treating neurological disorders. It has been studied for its potential as an antagonist at the calcitonin gene-related peptide receptor, which is implicated in migraine pathophysiology. Its promising intranasal bioavailability suggests it could be effective in acute migraine treatment.

Antimicrobial Activity

Thiophene derivatives, structurally related to this compound, have shown significant antimicrobial properties. Studies report that these derivatives exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound could be explored for its potential as an antimicrobial agent.

Antioxidant Properties

The structural features of the compound imply potential antioxidant activity. Related thiophene compounds have demonstrated the ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Pharmacological Studies

Recent studies have focused on the pharmacological implications of this compound. For instance, a study investigating the effects of similar compounds on monoamine transporters found that they exhibited high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating mood disorders .

Antimicrobial Research

Another research effort highlighted the antimicrobial efficacy of related thiophene compounds, demonstrating their competitive MIC values against common pathogens. This opens avenues for further exploration of 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one in developing new antimicrobial therapies.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Piperidine-Pyrrolidine Hybrids : The target compound’s piperidine-pyrrolidine scaffold is distinct from simpler pyrrolidine derivatives like (2S)-2-(benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one , which lacks the piperidine ring and fluorophenyl group .

- Fluorophenyl Substitution: The 2-fluorophenyl group in the target molecule contrasts with Example 64 (), which incorporates fluorophenyl groups but within a chromenone-pyrazolo-pyrimidine framework .

Functional Group Interactions

- Benzyloxy vs. Benzylthio : The benzyloxymethyl group in the target compound differs from the benzylthio substituent in 1-(3-(Benzylthio)-2-chloro-phenyl)-pyrrolidin-2-one , which may alter redox properties or metabolic stability .

- Propanone Derivatives: The propan-1-one moiety is shared with AAP-8 (), though AAP-8 includes a thiazolidine ring and lacks fluorophenyl substitution .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrrolidine-piperidine scaffold in this compound, and how can reaction intermediates be validated?

- Methodological Answer : The synthesis of the pyrrolidine-piperidine core can be achieved via reductive amination or cyclization reactions. For example, intermediates like benzyloxy-substituted pyrrolidine precursors (e.g., 2-((benzyloxy)methyl)pyrrolidine) should be characterized using H/C NMR to confirm regioselectivity and purity. Mass spectrometry (HRMS) is critical for verifying molecular ions . Controlled copolymerization techniques, such as those described for polycationic dye-fixatives, may inspire stepwise optimization of reaction conditions (e.g., temperature, catalysts) .

Q. How should researchers address solubility challenges during in vitro assays for this lipophilic compound?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin-based solubilization. Pre-formulation studies, including partition coefficient (logP) calculations, can guide solvent selection. Dynamic light scattering (DLS) helps assess aggregation in aqueous buffers, which is critical for avoiding false positives in cellular assays .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of the benzyloxy-methyl group?

- Methodological Answer : X-ray crystallography (as demonstrated for structurally similar compounds like (2E)-3-[4-(benzyloxy)phenyl]-1-(pyridin-3-yl)prop-2-en-1-one) provides definitive stereochemical assignment. Alternatively, NOESY NMR can resolve spatial proximity of the benzyloxy moiety to adjacent protons .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., sigma receptors or monoamine transporters)?

- Methodological Answer : Molecular docking studies using cryo-EM or X-ray structures of homologous targets (e.g., piperidine-binding GPCRs) can identify binding pockets. Free-energy perturbation (FEP) calculations may refine affinity predictions. Cross-validate with experimental data from radioligand displacement assays using H-labeled analogs .

Q. What strategies resolve contradictions in reported IC values across different enzymatic assays?

- Methodological Answer : Standardize assay conditions (e.g., ATP concentration for kinase assays) and validate using a reference inhibitor (e.g., staurosporine). Orthogonal assays (e.g., SPR vs. fluorescence polarization) can distinguish true inhibition from artifacts. Meta-analysis of structural analogs (e.g., 1-(2-methylphenyl)piperidin-4-one derivatives) may identify assay-specific biases .

Q. How can structure-activity relationship (SAR) studies optimize the fluorophenyl moiety for improved metabolic stability?

- Methodological Answer : Synthesize analogs with substituents at the 2-fluorophenyl position (e.g., chloro, methoxy) and assess stability in liver microsomes. LC-MS/MS quantifies metabolite formation (e.g., oxidative defluorination). Compare with pharmacokinetic data from piperidine derivatives like 3-phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride .

Q. What crystallographic techniques validate polymorphic forms of this compound, and how do they impact bioavailability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies polymorphs, while differential scanning calorimetry (DSC) assesses thermal stability. Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal packing with dissolution rates. Reference methods from (2E)-3-[4-(benzyloxy)phenyl]-1-(pyridin-3-yl)prop-2-en-1-one crystallography ensure reproducibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell lines and 3D organoid models?

- Methodological Answer : 3D models often show reduced compound penetration due to extracellular matrix barriers. Use fluorescently tagged analogs (e.g., BODIPY conjugates) to quantify intracellular accumulation via confocal microscopy. Compare IC shifts with permeability coefficients (P) from Caco-2 assays .

Q. What analytical methods differentiate between enantiomeric impurities in the final product?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Couple with circular dichroism (CD) spectroscopy for absolute configuration assignment. Reference enantiopure standards like (R)-4-(4-(benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine for method validation .

Methodological Resources

- Synthesis Optimization : Refer to controlled copolymerization protocols for stepwise reaction monitoring .

- Crystallography : Use SCXRD parameters from structurally related enones .

- Safety : Follow AK Scientific’s guidelines for handling piperidine derivatives (e.g., respiratory protection, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.